An In-depth Technical Guide to (S)-1-(4-Fluorophenyl)butan-1-amine Hydrochloride
An In-depth Technical Guide to (S)-1-(4-Fluorophenyl)butan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter and a fluorinated phenyl ring, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications, particularly within the realm of central nervous system (CNS) agents. The incorporation of fluorine can enhance metabolic stability, binding affinity, and blood-brain barrier penetration of parent molecules. This guide provides a comprehensive overview of the known chemical properties, a proposed enantioselective synthesis strategy, and robust analytical methodologies for the characterization and quality control of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride.
Introduction
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these amines is often critical for their pharmacological activity and safety profile. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride belongs to the class of phenylalkylamines, which are known to interact with various biological targets. The presence of a fluorine atom on the phenyl ring is a key feature, as fluorine substitution is a widely employed strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[1] This guide aims to be a comprehensive resource for researchers working with or considering the use of this compound in their research and development endeavors.
Physicochemical Properties
| Property | Value/Information | Source |
| Chemical Name | (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride | N/A |
| Synonyms | (1S)-1-(4-fluorophenyl)-1-butanamine hydrochloride | |
| CAS Number | 1269478-85-4 | |
| Molecular Formula | C₁₀H₁₅ClFN | |
| Molecular Weight | 203.69 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | N/A |
| Boiling Point | Not available. Decomposition may occur at high temperatures. | N/A |
| Solubility | The hydrochloride salt form is expected to enhance solubility in water and polar protic solvents like methanol and ethanol.[2] Solubility in non-polar organic solvents is likely to be limited. | N/A |
| pKa | Not available. The primary amine group is basic, and the pKa of the corresponding ammonium ion is expected to be in the range of 9-10, typical for phenylalkylamines. | N/A |
Synthesis and Manufacturing
The enantioselective synthesis of chiral amines is a well-established field in organic chemistry. A logical and efficient route to (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride involves the asymmetric reduction of the corresponding ketone, 1-(4-fluorophenyl)butan-1-one.
Proposed Enantioselective Synthesis Workflow
The following diagram illustrates a proposed two-step synthesis:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Asymmetric Reduction of 1-(4-Fluorophenyl)butan-1-one
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Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which can be readily converted to amines. The oxazaborolidine catalyst creates a chiral environment, directing the hydride delivery from one face of the ketone.
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Procedure:
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To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) at room temperature under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of borane-dimethyl sulfide complex (1.1 eq.) in THF.
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Stir the mixture for 15-20 minutes to allow for complex formation.
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Cool the reaction mixture to 0°C.
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Slowly add a solution of 1-(4-fluorophenyl)butan-1-one (1.0 eq.) in anhydrous THF to the reaction mixture over a period of 30 minutes.
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Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-1-(4-fluorophenyl)butan-1-ol.
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The resulting alcohol can then be converted to the amine via standard methods, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to a mesylate or tosylate followed by displacement with an amine surrogate (e.g., sodium azide) and subsequent reduction.
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Step 2: Formation of the Hydrochloride Salt
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Rationale: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the free base. It also often exhibits improved aqueous solubility.
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Procedure:
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Dissolve the crude (S)-1-(4-fluorophenyl)butan-1-amine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.
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Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride.
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Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride.
Spectroscopic Analysis (Expected)
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons (doublets of doublets in the range of δ 7.0-7.5 ppm), the methine proton adjacent to the nitrogen and phenyl group (a triplet or multiplet around δ 4.0-4.5 ppm), the methylene and methyl protons of the butyl chain (multiplets and a triplet, respectively, in the upfield region), and a broad singlet for the amine protons (which may exchange with D₂O).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display distinct signals for the carbon atoms of the fluorinated phenyl ring (with characteristic C-F coupling), the chiral methine carbon, and the carbons of the butyl chain.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹ for the free amine, which will be broadened in the hydrochloride salt), C-H stretching (aromatic and aliphatic, around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and a strong C-F stretching band (around 1200-1250 cm⁻¹).
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Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight. The mass spectrum would show the molecular ion peak (for the free base) and characteristic fragmentation patterns.
Chromatographic Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining both the chemical purity and the enantiomeric excess of the compound.
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Proposed HPLC Method for Enantiomeric Purity:
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Rationale: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines.[3]
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Column: A chiral column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
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Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution for basic analytes.
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Flow Rate: Typically 0.5 - 1.5 mL/min.
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Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
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System Suitability: The method should be validated to ensure adequate resolution between the enantiomers (typically R > 1.5) and acceptable peak symmetry.
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Caption: A typical workflow for chiral HPLC analysis.
Applications and Future Directions
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride serves as a crucial chiral building block in the synthesis of more complex molecules. The fluorinated phenylalkylamine motif is present in a number of biologically active compounds.
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Potential Pharmacological Relevance: The incorporation of a fluorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] It can block metabolic oxidation at the para-position of the phenyl ring, thereby increasing the compound's half-life. The high electronegativity of fluorine can also influence intermolecular interactions with biological targets. Phenylalkylamines are known to interact with a variety of receptors and transporters in the central nervous system. Therefore, derivatives of (S)-1-(4-Fluorophenyl)butan-1-amine could be investigated for their potential as:
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CNS agents: Modulators of neurotransmitter systems.
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Enzyme inhibitors: The specific stereochemistry and electronic properties could lead to potent and selective enzyme inhibition.
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Future Research:
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Synthesis of Novel Derivatives: Utilization of the amine functionality for the synthesis of amides, sulfonamides, and other derivatives to explore structure-activity relationships (SAR).
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Biological Screening: Screening of these new derivatives against a panel of biological targets to identify potential therapeutic leads.
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Elucidation of Crystal Structure: Obtaining a single-crystal X-ray structure would provide valuable information on the solid-state conformation and packing, which is crucial for drug formulation and understanding intermolecular interactions.
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Safety and Handling
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Storage: Store at room temperature in a well-sealed container.
Conclusion
(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a valuable chiral intermediate with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a comprehensive framework based on its chemical structure, data from analogous compounds, and established scientific principles. The proposed synthetic and analytical methods offer a solid starting point for researchers to work with this compound effectively and safely. Further investigation into its biological activities and the full characterization of its physicochemical properties are warranted to unlock its full potential in the development of novel therapeutics.
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